molecular formula CH7N3O5S B013593 Hydroxyguanidine sulfate CAS No. 6345-29-5

Hydroxyguanidine sulfate

Cat. No. B013593
CAS RN: 6345-29-5
M. Wt: 173.15 g/mol
InChI Key: BLRHRRUXPXRAAM-UHFFFAOYSA-N
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Description

Introduction
Hydroxyguanidine sulfate is a chemical compound synthesized using hydroxylamine sulfate, with water as the solvent and O-methylisourea hemisulfate as the guanidinylation reagent. This synthesis process is notable for being a green and clean technology, emphasizing its environmental friendliness (He Xiao-qian, 2015).

Synthesis Analysis
The optimal conditions for synthesizing hydroxyguanidine involve a reaction temperature of 0 ℃ and a reaction time of 8 hours, with a molar ratio of O-methylisourea hemisulfate to hydroxylamine sulfate of 1.10. Methanol-water (3:7, volume ratio) is used as the recrystallization solvent, resulting in a yield of 54.2% under these conditions, representing an improvement over traditional methods (He Xiao-qian, 2015).

Molecular Structure Analysis
The molecular structure of hydroxyguanidine sulfate and its derivatives has been extensively studied, revealing its potential as a stable cytotoxic agent. Techniques such as HMBC NMR, theoretical calculations, and X-ray crystallography have been used to investigate the conformation of these derivatives, which is critical for understanding their biological activities (J. Chern et al., 1997).

Chemical Reactions and Properties
Hydroxyguanidine and its derivatives undergo various chemical reactions, including interactions with radicals and metal ions. Studies have shown that hydroxyguanidine reacts with hydroxyl radical and sulfate radical anion, forming nitrogen-centered and carbon-centered radicals under specific conditions. These reactions provide insights into the compound's reactivity and stability under different environmental conditions (S. Morimoto et al., 2008).

Physical Properties Analysis
The physical properties of hydroxyguanidine sulfate, including its solubility, melting point, and stability, are crucial for its application in various fields. While specific data on these properties are scarce in the current search, they are typically determined through experimental methods and are essential for handling and storage considerations.

Chemical Properties Analysis
Hydroxyguanidine sulfate exhibits a range of chemical properties, including its ability to form stable complexes with metals and to undergo oxidation-reduction reactions. Its interaction with copper(II) ions has been studied as a model for elucidating the physiological chemistry of nitric oxide biosynthesis, highlighting its role in biological systems (Jennifer Y. Cho et al., 2003).

Scientific Research Applications

  • Antiviral Applications : Hydroxyguanidine derivatives have been shown to selectively inhibit murine coronavirus RNA synthesis, which provides valuable insights into the mechanisms of viral RNA synthesis (Keck et al., 1989). This suggests potential applications in antiviral therapy.

  • Anticancer Agents : Substituted sulfonyl-N-hydroxyguanidine derivatives have shown potential as anticancer agents. For instance, specific compounds demonstrated significant growth inhibition against solid tumor cell lines and murine melanoma xenografts (Chern et al., 1997).

  • Enzymatic Conversion Research : A method was developed for efficiently preparing N(G)-hydroxyguanidines from primary amines, which has potential applications in the enzymatic conversion of L-arginine to nitric oxide and L-citrulline (Martin et al., 2006).

  • Photo-Sensitized Oxygenation : N-hydroxyguanidines can produce urea derivatives and nitric oxide through photo-sensitized oxygenation and oxidative nitrosation under aerobic conditions (Kabasawa et al., 2002).

  • Biochemical Assays : A radiochemical synthesis and colorimetric assay for hydroxyguanidine were developed, which could evaluate an enzyme in tobacco budworm larvae that catalyzes the NADH-dependent reduction of hydroxyguanidine to guanidine (Rosenthal, 1992).

  • Nitric Oxide Carrier Formation : N-Nitrosated N-hydroxyguanidines can form a potential intercellular nitric oxide carrier, a process that occurs when exposed to aerobic NO (Southan et al., 1998).

  • Comparative Pharmacological Studies : Guanethidine has been compared with (-)-beta-hydroxyphenethylguanidine for their effects on noradrenaline levels in sympathetically-innervated tissues (Fielden & Green, 1967).

  • Physiological Chemistry : The oxidation of N-hydroxyguanidines by copper(II) produces an iminoxyl intermediate, potentially a key biological species in the synthesis of nitric oxide (Cho et al., 2003).

  • NO Donor Studies : N'-hydroxyguanidine derivatives demonstrate efficient NO release abilities under certain conditions, suggesting potential as efficient NO donors in various applications (Cai et al., 2002).

  • Arginine-Based Drug Synthesis : An enzyme found in Streptomyces griseus catalyzes the reduction of hydroxyguanidine to hydroxylamine, a crucial intermediate in the synthesis of arginine-based drugs (Walker & Walker, 1959).

Future Directions

: Sigma-Aldrich: Hydroxyguanidine sulfate salt

properties

IUPAC Name

2-hydroxyguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHRRUXPXRAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyguanidine sulfate

CAS RN

6345-29-5, 129656-40-2
Record name Guanidine, N-hydroxy-, sulfate (2:1)
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Record name Hydroxyguanidine sulfate
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Record name 1-hydroxyguanidine sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
AW Tai, EJ Lien, MMC Lai… - Journal of medicinal …, 1984 - ACS Publications
… the known compound hydroxyguanidine sulfate. The most active compound 7, is about 10-fold more active than hydroxyurea and hydroxyguanidine sulfate against L1210 leukemia …
Number of citations: 137 pubs.acs.org
B Heinemann - Applied microbiology, 1971 - Am Soc Microbiol
… HCI, ethoxyamine HCl, N,N-diethylhydroxylamine oxalate, formaldoxime, formamidoxime, acetohydroxamic acid, acetaldoxime, acetone oxime, and hydroxyguanidine sulfate. …
Number of citations: 30 journals.asm.org
C Chen, CH Senanayake, TJ Bill… - The Journal of …, 1994 - ACS Publications
… The oxadiazole ring of L-695,894 (1) was constructed with 1.5 equiv of dried hydroxyguanidine sulfate and freshly prepared sodium ethoxide. Under rigorous drying conditions, …
Number of citations: 186 pubs.acs.org
PB Koneru, EJ Lien, VI Avramis - Pharmaceutical research, 1993 - Springer
… compared to the parent compound hydroxyguanidine sulfate (IC50, 46 1 7.1 pM) and was about 32 times more potent than LKl0 (IC50, 97.6 i 0.9 pM). LKll in combination was incubated …
Number of citations: 24 link.springer.com
A T'ang, EJ Lien, MMC Lai - Journal of medicinal chemistry, 1985 - ACS Publications
Hydroxyurea, hydroxyguanidine, and some thiosemicarbazones have been shown to have anticancer and antiviral activities. One of their possible sites of action is the enzyme …
Number of citations: 100 pubs.acs.org
JB Walker, MS Walker - Journal of Biological Chemistry, 1959 - Elsevier
… The crystals of hydroxyguanidine sulfate were harvested by filtration, washed thoroughly with methanol and then acetone, and allowed to dry. The yield was 35 gm. If desired, a second …
Number of citations: 47 www.sciencedirect.com
JB Walker, MS Walker - Methods in Enzymology, 1970 - Elsevier
… The crystals of hydroxyguanidine sulfate are harvested by filtration, washed thoroughly with methanol and then acetone, and allowed to dry; yield: 35 g. The product can be …
Number of citations: 4 www.sciencedirect.com
JB Walker - Journal of Biological Chemistry, 1960 - Elsevier
Methods Enzyme Preparations-Chicks were fed the basal diet for a minimum of 3 to 4 days before starting an experiment. The five decks of the brooder permitted an evaluation of the …
Number of citations: 180 www.sciencedirect.com
JB Walker - Biochimica et Biophysica Acta (BBA)-Specialized …, 1963 - Elsevier
… Hydroxyguanidine sulfate was synthesized as described elsewhere 4. L-Norvaline was obtained from Mann Research Laboratories, D-norvaline from Sigma Chemical Co., and other …
Number of citations: 49 www.sciencedirect.com
JB Walker, MS Walker - Archives of Biochemistry and Biophysics, 1960 - Elsevier
Papain, urease, and arginine-glycine transamidinase are strongly inhibited by formamidine disulfide. Evidence is presented which indicates that formamidine disulfide reacts with …
Number of citations: 28 www.sciencedirect.com

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